Product packaging for Sodium 3-chloro-2-fluorobenzoate(Cat. No.:CAS No. 1421029-89-1)

Sodium 3-chloro-2-fluorobenzoate

Cat. No.: B8224576
CAS No.: 1421029-89-1
M. Wt: 196.54 g/mol
InChI Key: HPRFOLDWNMELSV-UHFFFAOYSA-M
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Description

Sodium 3-chloro-2-fluorobenzoate (CAS 1421029-89-1) is an organofluorine benzoate salt with the molecular formula C7H3ClFNaO2 and a molecular weight of 196.54 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both chloro and fluoro substituents on the benzoate ring, makes it a versatile precursor for various chemical transformations, particularly in coupling reactions and the synthesis of more complex functional materials . In pharmaceutical research, this compound is utilized for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. Fluorinated and chlorinated aromatic compounds are key motifs in medicinal chemistry due to their ability to modulate the properties of drug candidates . The compound is typically supplied with a high purity level, not less than 98%, and is accompanied by batch-specific Certificates of Analysis (COA) to ensure consistency and traceability for research applications . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFNaO2 B8224576 Sodium 3-chloro-2-fluorobenzoate CAS No. 1421029-89-1

Properties

IUPAC Name

sodium;3-chloro-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRFOLDWNMELSV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421029-89-1
Record name Sodium 3-chloro-2-fluorobenzoate
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Synthetic Methodologies and Strategies for Sodium 3 Chloro 2 Fluorobenzoate and Its Precursors

Retrosynthetic Analysis of the 3-Chloro-2-Fluorobenzoate Scaffold

A retrosynthetic analysis of the 3-chloro-2-fluorobenzoate scaffold reveals several potential disconnection points, leading to various synthetic strategies. The most direct approach involves the formation of the sodium salt from the corresponding carboxylic acid, making the synthesis of 3-chloro-2-fluorobenzoic acid the primary focus.

Primary Disconnection:

C-Na Bond: The ionic bond between the carboxylate and the sodium ion is the most straightforward disconnection, leading back to 3-chloro-2-fluorobenzoic acid and a sodium source, such as sodium hydroxide (B78521).

Key Disconnections for 3-Chloro-2-fluorobenzoic Acid:

C-COOH Bond (Carboxylation): This disconnection points towards a 1-chloro-2-fluorobenzene (B165100) derivative that can be carboxylated. This could involve Grignard reagent formation followed by reaction with carbon dioxide or a lithiation-carboxylation sequence.

C-Cl Bond (Chlorination): This strategy suggests the chlorination of a 2-fluorobenzoic acid precursor. The regioselectivity of this electrophilic aromatic substitution would be a critical factor.

C-F Bond (Fluorination): This approach would involve the fluorination of a 2-chloro-3-halobenzoic acid or a related precursor, likely via a nucleophilic aromatic substitution (SNAr) reaction.

C-N Bond (from an amino group): A Sandmeyer reaction on a suitable amino-fluorobenzoic acid precursor offers a classic route to introduce the chloro substituent. For instance, starting from 2-fluoro-3-aminobenzoic acid.

These disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to 3-Chloro-2-Fluorobenzoic Acid

The synthesis of 3-chloro-2-fluorobenzoic acid can be achieved through several established chemical transformations. These routes often involve the strategic introduction of the halogen substituents and the carboxylic acid group onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution Approaches for Halogenated Benzoates

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. masterorganicchemistry.com In the context of synthesizing 3-chloro-2-fluorobenzoic acid, the introduction of a chlorine atom onto a 2-fluorobenzoic acid precursor is a plausible route. The fluorine atom is an ortho-, para-director, meaning that direct chlorination of 2-fluorobenzoic acid would likely yield a mixture of isomers, with the desired 3-chloro isomer potentially being a minor product. The directing effects of the substituents play a crucial role in the outcome of the reaction.

To achieve the desired regioselectivity, a blocking group strategy might be necessary, or the synthesis could proceed through a precursor where the directing effects favor the formation of the 3-chloro-2-fluoro substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorinated Aromatics

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings, particularly those bearing activating groups such as nitro or carbonyl functions. wikipedia.org A patented method for the synthesis of 2-fluoro-3-chlorobenzoic acid utilizes this strategy, starting from 2,3-dichlorobenzoyl chloride. quora.com

In this process, 2,3-dichlorobenzoyl chloride undergoes a fluorine substitution reaction with a fluorinating agent in the presence of an organic solvent and a phase-transfer catalyst. quora.com The resulting 2-fluoro-3-chlorobenzoyl fluoride (B91410) intermediate is then hydrolyzed under alkaline conditions to yield 3-chloro-2-fluorobenzoic acid. quora.com This "one-pot" method is advantageous due to its operational simplicity and high selectivity. quora.com

Table 1: Patented SNAr Synthesis of 2-Fluoro-3-chlorobenzoic Acid quora.com

StepReactantsReagents/ConditionsProduct
12,3-Dichlorobenzoyl chlorideAnhydrous Sodium Fluoride, PEG400, Chlorobenzene, 120°C2-Fluoro-3-chlorobenzoyl fluoride
22-Fluoro-3-chlorobenzoyl fluorideAlkaline hydrolysis, followed by acidification3-Chloro-2-fluorobenzoic acid

This method highlights the utility of SNAr in constructing highly substituted aromatic systems, where the acyl chloride group activates the ring towards nucleophilic attack by the fluoride ion.

Ortho-Directed Metalation and Subsequent Functionalization Pathways

Ortho-directed metalation provides a regioselective method for the functionalization of aromatic compounds. quora.com In this strategy, a directing group, such as a methoxy (B1213986) or an amide group, directs the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the desired position.

For the synthesis of 3-chloro-2-fluorobenzoic acid, a potential route could involve the ortho-lithiation of a 3-chloro-2-fluoro-substituted benzene ring that already contains a precursor to the carboxylic acid group, or a directing group that can later be converted to a carboxylic acid. Alternatively, a Sandmeyer reaction provides a classic and versatile method for the introduction of a chloro group. csub.eduyoutube.com This reaction involves the diazotization of an aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst. csub.edu A plausible synthesis of 3-chloro-2-fluorobenzoic acid could therefore start from 2-fluoro-3-aminobenzoic acid.

Table 2: Plausible Sandmeyer Reaction for 3-Chloro-2-fluorobenzoic Acid Synthesis

StepStarting MaterialReagents/ConditionsIntermediate/Product
12-Fluoro-3-aminobenzoic acidNaNO2, HCl (aq), 0-5°C2-Fluoro-3-carboxybenzenediazonium chloride
22-Fluoro-3-carboxybenzenediazonium chlorideCuCl, heat3-Chloro-2-fluorobenzoic acid

This approach offers a reliable method for introducing the chloro substituent at a specific position, guided by the initial placement of the amino group.

Conversion of 3-Chloro-2-Fluorobenzoic Acid to its Sodium Salt

The final step in the synthesis of sodium 3-chloro-2-fluorobenzoate is the conversion of the carboxylic acid precursor into its corresponding sodium salt. This is typically achieved through a straightforward acid-base neutralization reaction.

Neutralization Reaction Methodologies and Optimization Parameters

The neutralization of 3-chloro-2-fluorobenzoic acid is generally accomplished by reacting it with a suitable sodium base. nih.govlibretexts.org Common bases for this purpose include sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃). nih.gov The reaction is typically carried out in a suitable solvent, often water or an alcohol/water mixture, in which the starting acid has some solubility and the resulting salt is readily soluble. quora.com

Optimization of the neutralization process involves several key parameters:

Choice of Base: Sodium hydroxide is a strong base and will readily and completely neutralize the carboxylic acid. Sodium bicarbonate is a weaker base and can also be used, with the advantage of producing carbon dioxide gas, which can be a visual indicator of reaction progress. The choice may depend on the desired pH of the final solution and the ease of handling.

Stoichiometry: A stoichiometric amount of the base is typically used to ensure complete conversion of the carboxylic acid to its salt. A slight excess of the acid may be used to ensure the final product is not contaminated with the base.

Temperature: The reaction is often carried out at room temperature, although gentle heating may be employed to ensure complete dissolution and reaction.

Solvent: The choice of solvent is crucial for both the reaction and the subsequent isolation of the product. Water is a common choice due to the high solubility of many sodium salts.

Purification: After the neutralization reaction, the sodium salt is typically isolated by evaporation of the solvent. quora.com Further purification can be achieved by recrystallization from a suitable solvent system to remove any unreacted starting materials or by-products. csub.edu The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Table 3: General Neutralization and Purification Parameters

ParameterOptions/Considerations
Base Sodium Hydroxide, Sodium Bicarbonate
Solvent Water, Ethanol/Water mixture
Temperature Room temperature or gentle heating
Purification Evaporation of solvent, Recrystallization

By carefully controlling these parameters, high-purity this compound can be efficiently prepared from its carboxylic acid precursor.

Salt Formation Kinetics and Crystallization Techniques

The formation of this compound is typically achieved through a neutralization reaction between its corresponding acid, 3-chloro-2-fluorobenzoic acid, and a sodium base, such as sodium hydroxide or sodium bicarbonate. The kinetics of this acid-base reaction are generally very rapid, driven by a significant thermodynamic driving force towards the formation of the more stable salt and water.

The critical aspect of this synthesis lies in the subsequent crystallization of the sodium salt from the reaction medium to achieve the desired purity and physical form. The process often involves the following steps:

Reaction: The precursor, 3-chloro-2-fluorobenzoic acid, is dissolved in a suitable solvent, and a stoichiometric amount of a sodium base is added. The pH of the solution is carefully monitored and adjusted to ensure complete conversion to the salt. google.comgoogle.com

Crystallization: The crystallization process is initiated, often by cooling the reaction mixture. For instance, in analogous syntheses of other sodium salts, cooling the mixture in an ice-water bath to below 10°C is a common technique to induce crystallization. google.com The rate of cooling can be controlled to influence crystal size and purity.

Isolation: The solid salt is separated from the mother liquor via filtration, typically under vacuum. google.com

Purification: To enhance purity, the isolated solid undergoes washing, often with a solvent in which the product has low solubility, such as ethanol, to remove residual impurities. google.com For higher purity requirements, recrystallization is employed. This involves dissolving the crude product in a minimum amount of a suitable solvent (like distilled water) at an elevated temperature and then allowing it to cool, which promotes the formation of purer crystals. google.com

Table 1: General Crystallization Parameters for Sodium Salts
ParameterTechniquePurposeReference
Initiation Cooling (e.g., ice-water bath)Induce supersaturation and nucleation google.com
Isolation Vacuum FiltrationSeparate solid crystals from mother liquor google.com
Washing Ethanol WashRemove soluble impurities from crystal surface google.com
Recrystallization Dissolution in hot solvent & controlled coolingAchieve high purity by removing occluded impurities google.com

Novel and Sustainable Synthetic Protocols for this compound

Recent advances in chemical synthesis have focused on developing more efficient and environmentally benign methods for producing aromatic compounds.

Catalytic Approaches in Aromatic Carboxylate Synthesis

The synthesis of the 3-chloro-2-fluorobenzoic acid precursor can be envisioned through modern catalytic methods that offer alternatives to traditional multi-step sequences.

Palladium-Catalyzed Carbonylation: This powerful technique can convert aryl halides or their equivalents into the corresponding carboxylic acids. For example, aryl iodides and bromides can be transformed into aromatic carboxylic acids using a palladium catalyst and silacarboxylic acids as an in situ source of carbon monoxide. acs.org Another approach involves the carbonylation of aryl sulfonium (B1226848) salts with CO2 acting as a CO surrogate. researchgate.net These methods could provide a direct route to the carboxylate group on a pre-formed 3-chloro-2-fluoro-benzene ring.

Direct C-H Carboxylation: A significant leap in green chemistry is the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO2). nih.gov A computationally designed Palladium(II) complex has been shown to catalyze this transformation on simple arenes, offering a highly atom-economical route to aromatic carboxylic acids. nih.gov Applying this technology to a 1-chloro-2-fluorobenzene substrate could, in principle, yield the desired acid precursor directly, minimizing waste.

Ruthenium-Catalyzed Cycloaddition: While not a direct synthesis of the acid, ruthenium complexes have been shown to effectively catalyze the carboxylate-directed addition of aromatic C–H bonds to aldehydes. acs.org This reaction, which forms isobenzofuranone derivatives, highlights the advances in using transition metals to activate C-H bonds in the presence of a carboxylate directing group, a field of study relevant to novel functionalizations of the target molecule itself. acs.org

Table 2: Modern Catalytic Routes to Aromatic Carboxylic Acids
Catalytic SystemSubstrate TypeCarbon SourceKey AdvantageReference
Palladium (Pd)Aryl HalidesSilacarboxylic Acids (CO source)High efficiency, broad functional group tolerance acs.org
Palladium (Pd)Aryl Sulfonium SaltsCarbon Dioxide (CO2)Utilizes CO2 as a carbonyl surrogate researchgate.net
Palladium (Pd)Arenes (C-H bond)Carbon Dioxide (CO2)Direct C-H activation, atom economy nih.gov
Ruthenium (Ru)Aromatic AcidsAldehydesC-H functionalization via carboxylate direction acs.org

Green Chemistry Methodologies (e.g., Solvent-Free, Biocatalytic Transformations)

Green chemistry principles aim to reduce the environmental impact of chemical processes.

Biocatalysis: Microbial biocatalysis presents a promising sustainable alternative to petrochemical-based production. Engineered strains of bacteria, such as Pseudomonas taiwanensis and Escherichia coli, have been developed to synthesize benzoic acid and its derivatives from renewable feedstocks like glucose or glycerol. researchgate.netresearchgate.netmdpi.com These processes operate under mild conditions and can be tailored by expressing specific enzymes to create desired aromatic structures. researchgate.net For instance, heterologous expression of bacterial and plant genes can create pathways to convert L-phenylalanine into benzoate (B1203000). researchgate.net This approach could be adapted to produce the core benzoic acid structure sustainably.

Solvent-Free Conditions: The synthesis of precursors can sometimes be achieved under solvent-free or reduced-solvent conditions. A patent describing the fluorination of 2,3-dichlorobenzonitrile (B188945) to produce 2-fluoro-3-chlorobenzonitrile—a direct precursor to the target acid—notes that the reaction can be run in the absence of a solvent, thereby reducing waste and simplifying purification. google.com

Stereochemical Control and Regioselective Synthesis Challenges in Related Benzoate Systems

The structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of regioselectivity are paramount in synthesizing the precursor, and stereocontrol is a critical challenge in the synthesis of more complex, related benzoate systems.

Regioselectivity: The primary challenge in synthesizing 3-chloro-2-fluorobenzoic acid is ensuring the correct placement of the chloro, fluoro, and carboxyl groups on the benzene ring.

For example, a synthetic route starting from 2,3-dichlorobenzonitrile involves a nucleophilic aromatic substitution to replace one chlorine atom with fluorine. google.com Controlling which chlorine is replaced (regioselectivity) is crucial to obtaining the desired 2-fluoro-3-chlorobenzonitrile intermediate rather than an unwanted isomer.

Similarly, direct carboxylation of 1-chloro-2-fluorobenzene must be controlled to add the carboxyl group at the correct position relative to the existing halogens.

Challenges in Related Systems: In the synthesis of more complex molecules containing a benzoate moiety, such as pharmaceuticals or agrochemicals, controlling stereochemistry and regiochemistry is often a significant hurdle.

Regioselective Halogenation: Dual cobalt/photoredox catalysis has been used for the remote-Markovnikov-selective hydrobromination and hydrochlorination of allyl carboxylates, including substituted benzoates. acs.org This method allows for the formation of specific regioisomers that are inaccessible through classical hydrohalogenation pathways, demonstrating advanced strategies for regiocontrol. acs.org

Stereochemical Control: In reactions on side chains attached to a benzoate ring, or in the synthesis of chiral benzoate-containing molecules, controlling the 3D arrangement of atoms is vital. Substrate control, where existing stereochemistry in a molecule dictates the outcome of a new reaction, and auxiliary control, where a temporary chiral group is used to direct a reaction, are common strategies. youtube.com For instance, the stereospecific conversion of a silyl (B83357) group to a hydroxyl group on a structure containing a benzoate has been used to control stereochemistry. acs.org

Impurity Profiling and Control Strategies in Synthetic Preparations

Ensuring the purity of any chemical compound, particularly one intended for use in sensitive applications, requires a robust strategy for identifying, monitoring, and controlling impurities. pharmaknowledgeforum.com

The key to impurity control is a deep understanding of the synthetic process, from starting materials to the final product. veeprho.com A comprehensive control strategy includes:

Raw Material Control: Thoroughly testing all starting materials, reagents, and solvents to ensure they meet high purity standards and to identify any potential impurities that could be carried through the synthesis. pharmaknowledgeforum.comveeprho.com

In-Process Monitoring: Using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor the progress of the reaction. researchgate.netchemicalbook.com This allows for the real-time detection of side-product formation and can help optimize reaction conditions to minimize unwanted byproducts. grace.com For example, in a synthesis starting from 2,4-dichloro-3-fluoronitrobenzene, HPLC is used to ensure the starting material is consumed and to monitor the levels of potential isomeric byproducts. chemicalbook.com

Impurity Identification: When an unknown impurity is detected, its structure must be identified. This is often accomplished using hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which provide molecular weight and fragmentation data. grace.com For definitive structural confirmation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. registech.com

Purification and Purge: Developing effective purification steps, such as recrystallization or chromatography, to remove identified impurities from the final product. pharmaknowledgeforum.com Understanding the "fate and purge" of an impurity—how it is formed, reacts, or is removed throughout the process—is critical for ensuring it does not contaminate the final product. veeprho.com

Stability Analysis: Evaluating the stability of the final compound under various storage conditions to identify any degradation products that may form over time. registech.com

Potential process-related impurities in the synthesis of this compound could include isomeric benzoates (e.g., from non-regioselective reactions), unreacted starting materials, or byproducts from side reactions.

Table 3: Impurity Control Strategy Framework
Control StageObjectiveMethodsPotential Impurities for PrecursorsReference
Starting Material Prevent introduction of impuritiesSupplier qualification, testing of raw materialsIsomers of dichlorobenzonitrile google.comveeprho.com
In-Process Minimize formation of impuritiesHPLC, TLC, process parameter control (temp., time)Isomeric intermediates (e.g., methoxy-chloro-fluoroanilines) pharmaknowledgeforum.comchemicalbook.com
Identification Characterize unknown impuritiesHPLC-MS, GC-MS, NMRSide-reaction products, degradation products grace.comregistech.com
Final Product Remove impurities to meet specificationCrystallization, washing, chromatographyResidual solvents, isomeric benzoates pharmaknowledgeforum.comveeprho.com

Chemical Reactivity and Mechanistic Investigations of Sodium 3 Chloro 2 Fluorobenzoate

Reactivity of the Carboxylate Moiety: Decarboxylation and Esterification Pathways

The carboxylate group is a primary site of reactivity in sodium 3-chloro-2-fluorobenzoate, participating in reactions such as decarboxylation and serving as a precursor for esterification.

The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group and its replacement with a hydrogen atom, is typically a challenging transformation that requires high temperatures. The direct thermal decarboxylation of this compound to form 1-chloro-2-fluorobenzene (B165100) is generally unfavorable. Aromatic carboxylates are significantly more stable than their aliphatic counterparts, such as β-keto acids, which decarboxylate readily upon heating. wikipedia.orgyoutube.com The stability of the aryl-carboxyl bond hinders the reaction.

Mechanistically, the decarboxylation of simple aromatic acids often proceeds through an electrophilic substitution (SE2) mechanism where a proton replaces the carboxyl group. oup.com The presence of electron-withdrawing groups, like the chloro and fluoro substituents on the ring, tends to destabilize the carbanionic intermediate that would be formed via an alternative pathway, thereby making decarboxylation more difficult compared to benzoic acid itself. Studies on similar compounds, such as 4-chlorobenzoic acid, have shown a failure to decarboxylate under certain conditions, highlighting the general inertness of such substrates. acs.orgnih.gov

Catalytic methods can facilitate decarboxylation. Copper salts, in particular, are known to catalyze the decarboxylation of aromatic carboxylates, often in high-boiling solvents like quinoline. The proposed mechanism involves the formation of a copper(I) carboxylate intermediate which then undergoes decomposition to form an aryl-copper species, followed by protonolysis to yield the decarboxylated arene and regenerate a copper salt. However, specific studies detailing the catalytic decarboxylation of this compound are not extensively documented, though its behavior would be predicted to follow these general principles.

While the sodium salt itself is unreactive towards esterification, its parent carboxylic acid, 3-chloro-2-fluorobenzoic acid, readily undergoes esterification with alcohols, most commonly under acidic catalysis (Fischer esterification). acs.orgacs.orgijstr.org The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

The kinetics of this esterification are significantly influenced by the electronic effects of the halogen substituents. Both the chlorine and fluorine atoms are electron-withdrawing through induction, which has competing effects on the reaction rate. On one hand, the inductive withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. On the other hand, it also destabilizes the protonated carbonyl intermediate.

Studies on the esterification of substituted benzoic acids generally show that electron-withdrawing groups can either accelerate or retard the reaction depending on their position and the specific reaction conditions. acs.orggoogle.com For 3-chloro-2-fluorobenzoic acid, the strong inductive effect of the ortho-fluoro and meta-chloro substituents would be the dominant factor. The ortho-fluoro group, in particular, would exert a strong electron-withdrawing inductive effect, likely increasing the rate of reaction compared to unsubstituted benzoic acid. acs.org The reaction is reversible, and the position of the equilibrium can be shifted towards the ester product by removing water as it is formed.

ParameterInfluence on Esterification of 3-Chloro-2-Fluorobenzoic Acid
Substituent Electronic Effects The -I (inductive) effects of both F and Cl increase the electrophilicity of the carbonyl carbon.
Steric Hindrance The ortho-fluoro group may introduce minor steric hindrance to the approaching alcohol nucleophile.
Reaction Conditions Typically requires a strong acid catalyst (e.g., H₂SO₄) and removal of water to drive the equilibrium.
Relative Rate Expected to be faster than benzoic acid due to the strong inductive electron withdrawal of the halogen substituents.

Aromatic Substitution Reactions of the Benzoate (B1203000) Ring System

The benzene (B151609) ring of 3-chloro-2-fluorobenzoate is electron-deficient due to the presence of three electron-withdrawing groups (carboxylate, chloro, and fluoro). This electronic nature dictates its behavior in aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. vanderbilt.edu However, the 3-chloro-2-fluorobenzoate ring is strongly deactivated towards EAS due to the cumulative electron-withdrawing effects of its substituents. The carboxylate group (-COO⁻) or its protonated form, the carboxylic acid group (-COOH), is a deactivating meta-director. openstax.orglibretexts.orguomustansiriyah.edu.iq The halogen substituents (Cl and F) are also deactivating but are ortho-, para-directors due to the ability of their lone pairs to donate electron density through resonance. vanderbilt.eduuomustansiriyah.edu.iq

When considering further substitution on the 3-chloro-2-fluorobenzoate ring, the directing effects of the existing groups must be analyzed collectively. openstax.orglibretexts.orglibretexts.org

The -COOH/-COO⁻ group directs incoming electrophiles to the C5 position.

The 2-Fluoro group directs to the C4 and C6 positions.

The 3-Chloro group directs to the C6 and C4 positions (with the C2 position already occupied).

The directing effects of the two halogen atoms strongly reinforce each other, pointing towards positions C4 and C6. The meta-directing effect of the carboxyl group opposes this, favoring C5. In such cases of conflicting directing effects, the most powerful activating group usually dictates the outcome. However, since all three substituents are deactivating, the regioselectivity will also be influenced by the severity of the deactivation at each position. The positions ortho and para to the halogens (C4 and C6) are less deactivated than the positions meta to them. Therefore, electrophilic substitution, if it can be forced to occur under harsh conditions, is most likely to happen at the C4 or C6 positions, with C6 being sterically less hindered. Substitution at C5 would be highly disfavored.

SubstituentActivating/DeactivatingDirecting Effect
-COOH / -COO⁻ DeactivatingMeta (to C5)
-F (at C2) DeactivatingOrtho, Para (to C4, C6)
-Cl (at C3) DeactivatingOrtho, Para (to C4, C6)
Overall Ring Reactivity Strongly DeactivatedSubstitution predicted at C4/C6

The electron-deficient nature of the 3-chloro-2-fluorobenzoate ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction pathway is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The carboxylate, chloro, and fluoro groups all contribute to activating the ring for SNAr.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). This is typically the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance or induction. In 3-chloro-2-fluorobenzoate, the carboxylate group is ortho to the fluorine and meta to the chlorine. This positioning suggests that the fluorine atom is significantly more activated towards SNAr than the chlorine atom.

Contrary to what is observed in aliphatic SN2 reactions, fluorine is an excellent leaving group in SNAr reactions, often superior to chlorine, bromine, or iodine. masterorganicchemistry.comnih.govstackexchange.com The established reactivity order for leaving groups in SNAr is F > Cl > Br > I. libretexts.org

In the case of this compound, a nucleophile would preferentially attack the C2 position, leading to the displacement of the fluoride (B91410) ion. The negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent carboxylate group and the chloro-substituent. Displacement of the chloride at C3 is much less favorable because the carboxylate group is meta to it and cannot provide resonance stabilization to the intermediate.

FeatureComparison of Fluoro vs. Chloro Site for SNAr
Position of Leaving Group C2-Fluorine
Activation by -COO⁻ Group Ortho (Strongly Activating)
Leaving Group Ability (SNAr) Excellent
Electronegativity of Halogen High (Accelerates nucleophilic attack)
Predicted Reactivity Major site of SNAr

Nucleophilic Aromatic Substitution (SNAr) Studies Involving Halogen Sites

Reactivity of the Chloro-Substituent in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups on the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. qorganica.esmasterorganicchemistry.com In the case of 3-chloro-2-fluorobenzoate, both the chlorine and fluorine atoms, along with the carboxylate group, are electron-withdrawing, which should, in principle, activate the ring for SNAr.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. qorganica.esmasterorganicchemistry.com The negative charge of this intermediate is delocalized, particularly to the ortho and para positions relative to the point of nucleophilic attack. qorganica.es The final step is the elimination of the leaving group, in this case, the chloride ion, to restore aromaticity.

The reactivity of chloroarenes in SNAr reactions can be significantly influenced by the nature of other substituents on the ring. For instance, chloroarenes bearing strong electron-withdrawing groups undergo nucleophilic substitution more readily. qorganica.esresearchgate.net In the context of 3-chloro-2-fluorobenzoate, the fluorine atom at the ortho position and the carboxylate group at the meta position to the chlorine both contribute to the electron deficiency of the ring, thereby facilitating the SNAr reaction at the chlorine-bearing carbon.

Regioselectivity and Chemoselectivity in Halogen Exchange Reactions

Halogen exchange (HALEX) reactions are a subset of nucleophilic aromatic substitution where a halide ion acts as the nucleophile, displacing another halide from the aromatic ring. In molecules with multiple different halogen substituents, such as 3-chloro-2-fluorobenzoate, the regioselectivity and chemoselectivity of these reactions become critical considerations.

Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strengths. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, the specific reaction conditions, including the choice of solvent and the nature of the incoming halide, can influence the outcome. For instance, in the synthesis of 2-fluoro-3-chlorobenzoyl fluoride from the corresponding chlorinated benzoyl chloride, fluorination is achieved with high selectivity using fluoride ions in a polar aprotic solvent at elevated temperatures. This suggests that under certain conditions, the exchange of chlorine for fluorine is a favorable process. The regioselectivity in 3-chloro-2-fluorobenzoate would likely favor the displacement of the fluorine atom by other halides in a typical SNAr manifold, due to the superior activating effect of fluorine. However, achieving selective replacement of the chlorine atom would require carefully optimized conditions, potentially utilizing specific catalysts or reaction media that favor C-Cl bond cleavage over C-F bond cleavage.

Directed Ortho-Metalation (DoM) Reactions on Related Fluorobenzoate Analogues

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively deprotonate the ortho position of an aromatic ring with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org This generates a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgyoutube.com

The directing group, which is often a heteroatom-containing functionality like an amide, methoxy (B1213986), or in this case, a carboxylate, coordinates to the lithium of the organolithium reagent. wikipedia.orgyoutube.com This coordination brings the base in close proximity to the ortho-proton, facilitating its abstraction. youtube.com

For fluorobenzoate analogues, the carboxylate group can act as a directing group. However, the presence of the fluorine atom introduces additional complexity. While fluorine itself is not a strong directing group, its high electronegativity can increase the acidity of the adjacent ortho-protons, potentially influencing the site of metalation. In the case of this compound, the carboxylate group would direct metalation to the C2 or C6 position. The C2 position is already substituted with a fluorine atom. Therefore, deprotonation would likely occur at the C6 position. It is important to note that under certain conditions, particularly with fluorobenzene (B45895) derivatives lacking a strong directing group, the reaction can proceed through a benzyne (B1209423) intermediate. youtube.com

Transition Metal-Catalyzed Coupling Reactions Involving Halogen Substituents

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The halogen substituents on this compound provide two potential reaction sites for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl or vinyl halide or triflate. libretexts.org For this compound, both the C-Cl and C-F bonds could potentially participate. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl >> F. Thus, selective coupling at the chlorine position would be expected over the fluorine position.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reactivity of the halide is a key factor, with aryl chlorides being less reactive than bromides and iodides. wikipedia.org The reaction typically proceeds with oxidative addition of the aryl halide to a Pd(0) complex, followed by olefin insertion, and β-hydride elimination. libretexts.org For 3-chloro-2-fluorobenzoate, the Heck reaction would be anticipated to occur selectively at the C-Cl bond.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity trend for the halide is again I > Br > Cl > OTf. wikipedia.org Therefore, Sonogashira coupling of this compound would preferentially occur at the C-Cl bond. The regioselectivity of Sonogashira couplings can sometimes be controlled by the choice of catalyst and ligands. rsc.org

A comparative table of these cross-coupling reactions is presented below:

ReactionCoupling PartnerTypical Catalyst SystemGeneral Halide ReactivityExpected Reactivity for 3-chloro-2-fluorobenzoate
Suzuki-Miyaura Organoboron compoundPd(0) catalyst, BaseI > Br > Cl >> FSelective at C-Cl
Heck AlkenePd catalyst, BaseI > Br > ClSelective at C-Cl
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseI > Br > Cl > OTfSelective at C-Cl

Palladium-catalyzed carbonylation reactions are a powerful method for the introduction of a carbonyl group by reacting an aryl halide with carbon monoxide and a nucleophile. nih.govnih.govacs.org These reactions can produce carboxylic acids, esters, amides, or aldehydes depending on the nucleophile used. nih.gov Similar to other cross-coupling reactions, the reactivity of the aryl halide is crucial, with aryl chlorides generally being less reactive than the corresponding bromides and iodides. capes.gov.br However, the development of specialized ligand systems has enabled the efficient carbonylation of aryl chlorides. nih.govacs.org For this compound, carbonylation would be expected to occur at the C-Cl bond to afford a phthalic acid derivative.

Radical Reactions and Single Electron Transfer Processes

Free-radical halogenation of aromatic compounds typically occurs on the alkyl side chain under UV light. studymind.co.ukwikipedia.orgucalgary.ca However, the aromatic ring itself is generally not susceptible to radical substitution under these conditions. ucalgary.ca

Single Electron Transfer (SET) processes involve the transfer of a single electron to or from a molecule, generating a radical ion. numberanalytics.com In the context of haloaromatic compounds, SET can lead to the formation of radical anions. rsc.org These radical anions can be intermediates in certain reactions, and their stability and subsequent fragmentation pathways are of mechanistic interest. rsc.org For instance, hydroxyl radical-initiated SET has been shown to accelerate the degradation of certain organic compounds through the formation of radical cations and carbocation intermediates. rsc.org The reduction of nitroaromatic compounds by flavoenzymes can also proceed through single-electron transfer mechanisms. nih.gov While specific studies on radical reactions of this compound are not prevalent, the presence of the halogen atoms and the aromatic system suggests that it could participate in SET processes under appropriate conditions, potentially leading to dehalogenation or other transformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Sodium 3 Chloro 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. For Sodium 3-chloro-2-fluorobenzoate, a complete NMR analysis involves a suite of one- and two-dimensional experiments. The following sections detail the expected spectroscopic features based on the known effects of substituents on the benzene (B151609) ring and data from closely related analogs.

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylate groups. The anticipated signals would arise from the protons at positions 4, 5, and 6.

The proton at C-6 is expected to be the most downfield due to the deshielding effects of the adjacent carboxylate group and the fluorine atom. The proton at C-4 will likely be upfield relative to the proton at C-6, influenced by the chloro and fluoro substituents. The proton at C-5 is anticipated to be the most upfield of the three aromatic protons. The multiplicity of these signals will be a result of proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Aromatic Protons of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆).

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-47.3 - 7.5dddJ(H4-H5), J(H4-F), J(H4-H6)
H-57.1 - 7.3t or dtJ(H5-H4), J(H5-H6)
H-67.6 - 7.8dddJ(H6-H5), J(H6-F), J(H6-H4)

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached substituents. The carboxylate carbon (C-7) will appear at the most downfield position, typically in the range of 165-175 ppm. The carbons directly bonded to the electronegative fluorine (C-2) and chlorine (C-3) atoms will also exhibit downfield shifts. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-1125 - 135d
C-2155 - 165d (¹JC-F)
C-3120 - 130d
C-4128 - 138s or d
C-5115 - 125d
C-6125 - 135d
C-7 (COO⁻)165 - 175s

Note: These are estimated values. The presence of carbon-fluorine coupling will result in the splitting of signals for carbons in proximity to the fluorine atom.

Assignment of the carbon signals can be definitively achieved using two-dimensional NMR techniques such as HSQC and HMBC, which correlate carbon atoms with their directly attached or long-range coupled protons, respectively.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment around the fluorine atom. Based on data for other fluorobenzoic acids, the chemical shift for the fluorine atom in this compound is expected to be in a characteristic range for a fluorine atom on a benzene ring. nih.gov

The signal will likely appear as a multiplet due to couplings with the neighboring protons (H-4 and H-6). Analysis of this multiplicity can provide valuable information about the through-space and through-bond connectivities involving the fluorine atom.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H-4 with H-5, and H-5 with H-6), helping to trace the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is a crucial experiment for assigning the carbon signals corresponding to the protonated aromatic carbons (C-4, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-3) and the carboxylate carbon (C-7) by observing their long-range correlations with the aromatic protons. For instance, the proton at C-6 would be expected to show a correlation to C-1, C-2, and C-7.

Together, these 2D NMR techniques provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent feature in the IR and Raman spectra of this compound will be the vibrations associated with the carboxylate group (COO⁻). Unlike the sharp C=O stretching band of a carboxylic acid (around 1700 cm⁻¹), the carboxylate anion exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).

For sodium salts of carboxylic acids, these bands are typically observed in the following regions:

Asymmetric (νas) stretching: 1550 - 1610 cm⁻¹

Symmetric (νs) stretching: 1390 - 1420 cm⁻¹

The exact positions of these bands can be influenced by the electronic effects of the other substituents on the benzene ring and the solid-state packing of the molecule.

Table 3: Expected Characteristic Infrared Absorption Bands for the Carboxylate Group of this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Asymmetric C=O Stretch (νas)1550 - 1610Strong
Symmetric C=O Stretch (νs)1390 - 1420Strong

In addition to the carboxylate bands, the IR and Raman spectra will also display characteristic bands for the C-Cl stretch, C-F stretch, and various aromatic C-H and C=C vibrations, providing a complete vibrational fingerprint of the molecule.

Vibrational Signatures of Halogen-Aromatic Bonds and Ring Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characteristic vibrations within a molecule. For this compound, the vibrational spectra are distinguished by signatures arising from the carbon-halogen bonds and the various modes of the benzene ring.

The C-Cl and C-F stretching vibrations are of particular diagnostic importance. The C-F stretching frequency is typically observed in the 1300-1000 cm⁻¹ region, while the C-Cl stretch appears at a lower frequency, generally in the 800-600 cm⁻¹ range. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring.

The aromatic ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring that appear in the 1600-1450 cm⁻¹ region, and in-plane and out-of-plane C-H bending modes. The substitution pattern on the benzene ring influences the intensity and position of these bands, providing further structural confirmation.

For the carboxylate group (COO⁻), symmetric and asymmetric stretching vibrations are expected. The asymmetric stretch typically appears in the 1610-1550 cm⁻¹ range, and the symmetric stretch is found between 1420-1335 cm⁻¹. The significant separation between these two frequencies is characteristic of the ionic carboxylate form. Studies on related fluorinated benzoic acids have utilized DFT calculations to assign these vibrational modes with high accuracy. nih.gov

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3100-3000 Stretching of the C-H bonds on the benzene ring.
Asymmetric COO⁻ Stretch 1610-1550 Asymmetric stretching of the carboxylate group.
Aromatic C=C Stretch 1600-1450 In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring.
Symmetric COO⁻ Stretch 1420-1335 Symmetric stretching of the carboxylate group.
C-F Stretch 1300-1000 Stretching of the carbon-fluorine bond.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of compounds through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods with distinct characteristics. youtube.com

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. youtube.com While EI is excellent for creating a detailed "fingerprint" mass spectrum and identifying unknown compounds via library matching, it often results in the absence of a clear molecular ion for fragile molecules. youtube.comyoutube.com For the corresponding acid of the target compound, 3-chloro-2-fluorobenzoic acid, EI-MS would likely lead to the observation of the molecular ion (M⁺˙) and numerous fragment ions resulting from the loss of halogens, CO, and COOH.

Electrospray Ionization (ESI): This is a soft ionization technique ideal for analyzing polar and ionic compounds like this compound. youtube.comnih.gov ESI transfers ions from solution into the gas phase with minimal fragmentation. youtube.com For this compound, ESI in negative ion mode would be particularly effective, showing a prominent peak corresponding to the deprotonated acid, the [M-Na]⁻ or 3-chloro-2-fluorobenzoate anion (C₇H₃ClFO₂⁻). This technique is well-suited for coupling with liquid chromatography (LC-MS). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. measurlabs.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govrsc.org For the 3-chloro-2-fluorobenzoate anion, HRMS would be able to confirm its elemental composition, C₇H₃ClFO₂⁻, by matching the experimentally measured exact mass to the theoretically calculated value.

Table 2: Theoretical Exact Masses for HRMS Analysis

Ion Elemental Formula Nominal Mass Theoretical Exact Mass (Da)
[M-Na]⁻ (³⁵Cl) C₇H₃³⁵ClFO₂⁻ 173 172.9814

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a specific ion selected from the initial mass spectrum. nih.govresearchgate.net In a typical MS/MS experiment on the 3-chloro-2-fluorobenzoate anion ([M-Na]⁻), this precursor ion would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide detailed structural information. acs.org

Likely fragmentation pathways would include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for benzoates, leading to a 3-chloro-2-fluorophenyl anion.

Loss of Halogens: Subsequent or alternative fragmentation could involve the loss of a chlorine or fluorine radical, although loss of HCl or HF might also be possible.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Methodologies and Data Refinement

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. manchester.ac.ukmdpi.com The process begins with growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a suitable solvent. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for a Halogenated Sodium Benzoate (B1203000) (Note: This is a hypothetical data table for illustrative purposes, as specific crystal structure data for this compound is not publicly available.)

Parameter Illustrative Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the unit cell. eurjchem.com
a (Å) 11.8 Unit cell dimension.
b (Å) 4.1 Unit cell dimension.
c (Å) 27.5 Unit cell dimension.
β (°) 92.5 Unit cell angle.
Volume (ų) 1310 The volume of one unit cell.
Z 4 The number of molecules in the unit cell.

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies

The crystal lattice of this compound would be primarily organized by strong ionic interactions between the sodium cations (Na⁺) and the carboxylate anions (R-COO⁻). These ions would likely form coordination polymers or layered structures, a common feature in the crystal engineering of alkali metal carboxylates.

Beyond the dominant ionic forces, a variety of weaker intermolecular interactions are expected to play a crucial role in the formation of the supramolecular assembly. These include:

Halogen Bonding: The chlorine atom at the 3-position of the benzoate ring can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen atoms of the carboxylate group on an adjacent molecule. This type of interaction is increasingly recognized for its importance in directing crystal packing.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and the carboxylate oxygen atoms or the fluorine atom as acceptors would further stabilize the three-dimensional structure.

Ion-π Interactions: The sodium cations may also interact with the electron-rich π-system of the aromatic rings of neighboring benzoate anions.

The interplay of these various interactions would result in a unique and complex three-dimensional supramolecular architecture. The specific geometry and strength of these interactions would determine the crystal system, space group, and unit cell parameters of this compound.

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Ionic BondingNa⁺Carboxylate OxygenPrimary determinant of the crystal lattice
Halogen BondingC-ClCarboxylate OxygenDirectional control of molecular assembly
π-π StackingAromatic RingAromatic RingStabilization of layered or columnar structures
C-H···O Hydrogen BondAromatic C-HCarboxylate OxygenAdditional stabilization of the 3D network
C-H···F Hydrogen BondAromatic C-HFluorineContribution to the overall lattice energy
Ion-π InteractionNa⁺Aromatic RingFurther stabilization of the crystal structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene ring acts as the primary chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound in a suitable solvent, such as water or ethanol, is expected to exhibit characteristic absorption bands. For substituted benzoic acids and their salts, these absorptions typically arise from π → π* transitions within the aromatic ring and n → π* transitions associated with the carboxylate group.

The positions and intensities of these absorption maxima are influenced by the substituents on the benzene ring. The chloro and fluoro groups, being electron-withdrawing, are expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted sodium benzoate. The electronic transitions are also affected by the solvent polarity.

A detailed analysis of the UV-Vis spectrum would allow for the identification of the principal electronic transitions and provide valuable information about the electronic environment of the chromophore.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Value/RangeSignificance
λmax (π → π)~230-280 nmCorresponds to electronic transitions within the aromatic ring.
λmax (n → π)>280 nm (typically weak)Relates to the non-bonding electrons of the carboxylate group.
Molar Absorptivity (ε)Varies for each transitionIndicates the probability of a particular electronic transition.

Elemental Analysis Techniques for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed empirical formula, providing a crucial verification of the compound's composition.

For this compound, with a presumed molecular formula of C₇H₃ClFO₂Na, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, fluorine, oxygen, and sodium.

Experimental determination of the elemental composition is typically performed using combustion analysis for carbon and hydrogen. The sample is burned in a stream of oxygen, and the resulting carbon dioxide and water are collected and weighed. Chlorine and fluorine content can be determined by various methods, including ion chromatography or specific ion-selective electrodes after appropriate sample decomposition. Sodium content is often determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

A close agreement between the experimentally determined elemental percentages and the calculated theoretical values would provide strong evidence for the empirical formula of this compound.

Table 3: Theoretical Elemental Composition of this compound (C₇H₃ClFO₂Na)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01784.0742.77
Hydrogen (H)1.0133.031.54
Chlorine (Cl)35.45135.4518.04
Fluorine (F)19.00119.009.67
Oxygen (O)16.00232.0016.28
Sodium (Na)22.99122.9911.70
Total 196.54 100.00

Computational and Theoretical Chemistry Studies of Sodium 3 Chloro 2 Fluorobenzoate

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the theoretical investigation of a molecule is typically the determination of its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

For molecules like 3-chloro-2-fluorobenzoate, both ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. However, they can be computationally expensive.

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net The choice of the exchange-correlation functional is critical in DFT. For halogenated aromatic compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for the geometries and vibrational frequencies of similar molecules like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid. researchgate.netnih.gov Other highly parameterized functionals, such as the M06-2X, are also utilized for their accuracy with non-covalent interactions. researchgate.net

The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For systems containing halogens and for calculating properties like electron affinity, diffuse functions and polarization functions are essential. Pople-style basis sets, such as 6-311++G(d,p), are commonly chosen for this class of compounds as they provide a good description of the electronic distribution, including lone pairs and potential hydrogen bonds. nih.govuc.pt

Convergence criteria for the geometry optimization must be stringent to ensure a true energy minimum is located. This involves setting tight thresholds for the forces on the atoms and the change in energy between optimization cycles.

Table 1: Predicted Optimized Geometric Parameters for 3-Chloro-2-fluorobenzoic Acid (Note: These are representative values based on DFT calculations of similar halogenated benzoic acids. researchgate.netuc.pt The exact values for the target molecule would require specific calculation.)

ParameterPredicted Value (Å or °)
C-Cl Bond Length1.74 Å
C-F Bond Length1.35 Å
C=O Bond Length1.21 Å
C-O Bond Length1.35 Å
O-H Bond Length0.97 Å
C-C=O Bond Angle122°
C-C-Cl Bond Angle120°
C-C-F Bond Angle119°
O=C-O-H Dihedral Angle~0° (for cis conformer)

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. This involves analyzing the distribution of electrons and the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For halogenated benzoates, the HOMO is typically a π-orbital located on the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing halogen substituents (Cl and F) is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. nih.govresearchgate.net The charge transfer that occurs within the molecule, as revealed by HOMO-LUMO analysis, is crucial for understanding its electronic properties. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies (Note: Based on typical DFT/B3LYP calculations for related compounds. nih.govresearchgate.net)

ParameterPredicted Energy (eV)
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.5 eV

Spectroscopic Property Prediction from Theoretical Models

Computational models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

For Sodium 3-chloro-2-fluorobenzoate, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level. prensipjournals.com These calculations help in the assignment of experimental spectra. For instance, the electron-withdrawing effects of the fluorine and chlorine atoms would be predicted to shift the signals of nearby carbon and hydrogen atoms downfield in the NMR spectrum. asianjournalofphysics.comrsc.org

Vibrational frequencies are calculated from the second derivative of the energy with respect to the atomic coordinates. These calculations provide a set of normal modes, each with a specific frequency and intensity for both IR and Raman spectra. asianjournalofphysics.com Comparing the calculated vibrational wavenumbers with experimental FTIR and FT-Raman data allows for a detailed assignment of the fundamental vibrational modes of the molecule. nih.gov Due to the neglect of anharmonicity and the use of a finite basis set, calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor for better agreement. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (Note: Based on DFT calculations of similar halogenated benzoic acids. researchgate.netnih.gov)

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
O-H Stretch (acid dimer)~3000 cm⁻¹
C=O Stretch~1700 cm⁻¹
C=C Aromatic Stretch1580 - 1600 cm⁻¹
C-F Stretch~1250 cm⁻¹
C-Cl Stretch~750 cm⁻¹

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

By modeling a potential reaction, such as electrophilic aromatic substitution or nucleophilic attack on the carboxyl group, computational methods can identify the structures of intermediates and, crucially, the transition states that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. It is characterized by having exactly one imaginary vibrational frequency. rsc.org

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. The activation energy is the energy barrier that must be overcome for the reaction to proceed. rsc.org DFT methods, such as B3LYP or BHandHLYP, are frequently used to calculate these energy barriers. rsc.org For a reaction involving 3-chloro-2-fluorobenzoate, one could, for example, model its formation via the chlorination of 2-fluorobenzoic acid, identifying the transition state for the addition of the electrophile and calculating the associated energy barrier. researchgate.netstudymind.co.uk

Table 4: Conceptual Data for a Hypothetical Reaction Pathway (Note: This table is illustrative of the data obtained from a computational study of a reaction mechanism.)

SpeciesRelative Energy (kJ/mol)
Reactants0
Transition State 1 (TS1)+85
Intermediate+20
Transition State 2 (TS2)+50
Products-30
Calculated Barrier Activation Energy (Ea) = 85 kJ/mol

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. uni-muenchen.descm.com This analysis is crucial for verifying that a calculated transition state structure indeed links the desired chemical species and for understanding the sequence of structural changes that occur during a chemical transformation. uni-muenchen.demissouri.edu

For reactions involving the 3-chloro-2-fluorobenzoate moiety, such as its formation or subsequent reactions, IRC calculations would be performed at a suitable level of theory, like Density Functional Theory (DFT). researchgate.net The process begins by locating the transition state (a first-order saddle point) for a specific reaction. The IRC calculation then proceeds by moving down the potential energy surface in mass-weighted coordinates in both forward and reverse directions from the transition state. scm.com

An IRC plot illustrates the change in energy as a function of the reaction coordinate. The profile confirms the connection between the transition state and the local minima of the reactants and products. missouri.edu Analysis of the IRC path can reveal important details about the reaction mechanism, such as whether it is a concerted or stepwise process. researchgate.netresearchgate.net For example, in a hypothetical nucleophilic substitution on the aromatic ring, the IRC could show the simultaneous breaking of the C-Cl bond and formation of a new bond, or it could reveal the formation of a stable intermediate. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For 3-chloro-2-fluorobenzoate, the primary focus of conformational analysis is the orientation of the carboxylate group relative to the benzene ring. This rotation is influenced by the presence of the halogen substituents at the ortho and meta positions.

The potential energy surface (PES) for this rotation can be calculated using quantum chemical methods. nih.gov By systematically changing the dihedral angle between the carboxylate group and the aromatic ring and calculating the energy at each step, a one-dimensional PES can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers that separate them.

For ortho-substituted benzoic acids, including those with halogen atoms, interactions between the carboxylic group and the ortho substituent are particularly significant. nih.gov In 3-chloro-2-fluorobenzoate, the interplay between the fluorine and chlorine atoms and the carboxylate group dictates the preferred conformation. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed for such studies. nih.govresearchgate.net These calculations can determine the relative energies of different conformers and the rotational barriers, indicating which conformations are most likely to be populated at a given temperature. nih.gov The presence of bulky or electronegative ortho-substituents can lead to non-planar ground states to minimize steric repulsion. researchgate.net

ConformerDihedral Angle (Ring-COOH)Relative Energy (kJ/mol)Rotational Barrier (kJ/mol)
Planar (cis-like)~0°0.015-20
Non-planar~45°5-10-
Perpendicular90°15-20-
Planar (trans-like)~180°0.515-20

Data is hypothetical and for illustrative purposes.

Intermolecular Interaction Studies (e.g., Solvation Models, Host-Guest Interactions)

The interactions of 3-chloro-2-fluorobenzoate with its environment are critical to its chemical and physical behavior. Computational models are used to study these interactions in various contexts.

Solvation Models: To simulate the behavior of the benzoate (B1203000) in solution, computational chemists use solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with specific dielectric properties. researchgate.net These models are efficient for calculating how the solvent affects the structure and reactivity of the solute. Explicit solvation models, while more computationally expensive, involve including individual solvent molecules in the calculation. This allows for the study of specific interactions like hydrogen bonding between the carboxylate group and protic solvent molecules (e.g., water). Studies on benzoic acid and benzoate have shown that both forms can penetrate membrane-water interfaces, with the protonated form penetrating more deeply. nih.govscispace.com

Host-Guest Interactions: The 3-chloro-2-fluorobenzoate anion can act as a guest in various host systems, such as cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). ossila.com Computational studies can predict the stability and geometry of the resulting host-guest complexes. nih.gov Methods like DFT with dispersion corrections (e.g., DFT-D3) are essential for accurately describing the non-covalent interactions (van der Waals, π-π stacking, halogen bonding) that govern this binding. nih.gov Analysis of these interactions helps in the design of new materials, such as sensors or systems for controlled release.

Theoretical Prediction of Reactivity Descriptors and Selectivity

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules based on their electronic structure. These are often categorized under Conceptual DFT.

Reactivity Descriptors: Global reactivity descriptors are calculated to provide a general measure of a molecule's reactivity. Key descriptors include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. nih.gov

Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to change its electron distribution.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

DescriptorDefinitionPredicted Value (Arbitrary Units)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-5.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-0.8 eV
HOMO-LUMO GapELUMO - EHOMO4.4 eV
Hardness (η)(ELUMO - EHOMO) / 22.2 eV
Electronegativity (χ)-(ELUMO + EHOMO) / 23.0 eV
Electrophilicity Index (ω)χ² / (2η)2.05 eV

Selectivity: Local reactivity descriptors are used to predict the most reactive sites within a molecule, which is crucial for understanding regioselectivity and stereoselectivity.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict sites for nucleophilic, electrophilic, and radical attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. nih.gov Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. For the 3-chloro-2-fluorobenzoate anion, the most negative potential would be concentrated on the carboxylate oxygen atoms, confirming their high nucleophilicity.

These theoretical tools, from IRC analysis to reactivity descriptors, provide a detailed, atomistic understanding of the chemical nature of this compound, guiding further experimental work and application development. ossila.comweizmann.ac.il

Role As a Chemical Intermediate and Precursor in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules Utilizing the 3-Chloro-2-Fluorobenzoate Scaffold

The unique substitution pattern of the 3-chloro-2-fluorobenzoate scaffold makes it an ideal starting point for the synthesis of a wide array of complex organic molecules. Its structure allows for selective chemical modifications, enabling the introduction of diverse functionalities onto the aromatic ring.

The 3-chloro-2-fluorobenzoate framework is a key intermediate in the synthesis of diversely substituted aromatic compounds, particularly in the realm of medicinal chemistry. Researchers utilize this building block for creating active pharmaceutical ingredients (APIs). ossila.com A notable application is in the development of Aurora A kinase inhibitors, which are investigated for their potential as oncoprotein degraders. In this context, 3-chloro-2-fluorobenzoic acid is attached to a larger molecular scaffold through peptide coupling chemistry, demonstrating its utility as a fragment in drug discovery. ossila.com

Another example of its application is in the creation of fluorine probe molecules. By reacting 3-chloro-2-fluorobenzoic acid with hydroxysuccinimide, a specialized probe can be synthesized. ossila.com This probe aids in the identification and quantification of amino acids in metabolomics studies using ¹⁹F NMR, highlighting the compound's role in developing advanced analytical reagents. ossila.com

Table 1: Application of 3-Chloro-2-fluorobenzoic Acid in Synthesis

Application AreaSynthetic RoleResulting Product TypeKey ReactionReference
PharmaceuticalsBuilding block for API synthesisAurora A Kinase InhibitorsPeptide coupling (e.g., with HATU) ossila.com
Biochemical ResearchPrecursor for analytical probe¹⁹F NMR Probe for Amino Acid AnalysisCarbodiimide-catalyzed reaction with hydroxysuccinimide ossila.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 3-chloro-2-fluorobenzoate scaffold is a valuable precursor for their synthesis. wisdomlib.org The general strategy involves the chemical modification of the carboxylic acid group to facilitate cyclization reactions. For instance, the carboxylic acid can be converted into a more reactive acyl chloride or a carbohydrazide. wisdomlib.orgresearchgate.net These intermediates can then react with various nucleophiles to form a wide range of heterocyclic rings.

While specific examples detailing the cyclization of Sodium 3-chloro-2-fluorobenzoate are not prevalent, the methodologies are well-established for structurally similar compounds. For example, the synthesis of novel heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride demonstrates how a substituted aromatic acyl chloride can be used to produce derivatives like oxadiazoles, thiadiazoles, and pyrazoles. researchgate.net Similarly, 2-acetylbenzimidazole (B97921) can be used as a starting point to synthesize various fused and non-fused heterocyclic systems, including pyrazolinyl and isoxazolinyl derivatives. nih.gov These established synthetic routes illustrate the potential of the 3-chloro-2-fluorobenzoate scaffold to be incorporated into novel and complex heterocyclic systems through analogous chemical transformations.

Preparation of Novel Fluorinated Organic Compounds through Derivatization

Derivatization of the 3-chloro-2-fluorobenzoate core is a key strategy for producing novel fluorinated organic compounds with tailored properties. The fluorine atom itself imparts unique characteristics due to its high electronegativity and ability to form strong carbon-fluorine bonds, which can enhance the biological activity of molecules. ossila.com

The functional groups on the molecule offer multiple handles for derivatization:

Carboxylic Acid Group: This group is readily derivatized. As seen in its use for Aurora A inhibitors, it can form amide bonds through peptide coupling. ossila.com It can also be converted to esters, acyl chlorides, or other functionalities to facilitate further reactions.

Aromatic Ring: The chloro and fluoro substituents on the ring can potentially be displaced via nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

A clear example of derivatization is the synthesis of the aforementioned fluorine probe molecule by reacting the carboxylic acid of 3-chloro-2-fluorobenzoic acid with hydroxysuccinimide in a reaction catalyzed by N,N'-dicyclohexyl carbodiimide (B86325) (DCC). ossila.com This transforms the simple benzoic acid derivative into a specialized tool for biochemical analysis.

Applications in Materials Chemistry as a Monomer or Ligand Precursor

The utility of this compound extends beyond pharmaceuticals into the realm of materials chemistry, where it can serve as a precursor for polymers and as a ligand for creating coordination complexes.

Halogenated benzoic acids are valuable monomers for creating high-performance polymers. While direct examples for the 3-chloro-2-fluoro isomer are limited, the closely related isomer, 5-chloro-2-fluorobenzoic acid, demonstrates this potential clearly. It is used to synthesize poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com The synthesis involves converting the benzoic acid to its more reactive benzoyl chloride derivative, followed by a Friedel-Crafts reaction and subsequent nickel-mediated homocoupling to form the final polymer. ossila.com This resulting material exhibits significant proton conductivity, a key property for fuel cell membranes. ossila.com This example underscores the potential of the 3-chloro-2-fluorobenzoate scaffold for similar applications in creating functional polymers.

Furthermore, the carboxylic acid moiety in 3-chloro-2-fluorobenzoic acid allows it to act as a linker molecule in the formation of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage and separation. ossila.com

Table 2: Polymer Membrane Properties from a Structural Isomer

PrecursorPolymer TypeApplicationKey PropertyAchieved ValueReference
5-Chloro-2-fluorobenzoic acidPoly(phenylene ether)Proton Exchange Fuel Cell MembraneProton Conductivity8.60 × 10⁻³ S cm⁻¹ (at 80 °C, 30% RH) ossila.com

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial as it controls the reactivity of the metal center, influencing the properties of new catalysts and materials. researchgate.net

The carboxylate group of this compound is an excellent coordinating group for metal ions. This allows it to function as a ligand in the construction of coordination compounds, such as the previously mentioned metal-organic frameworks (MOFs). ossila.com By linking metal centers, it helps to build extended, porous structures. The properties of such coordination materials can be tuned by modifying the ligand structure. uni-wuerzburg.de The presence of the halogen atoms on the aromatic ring can influence the electronic properties of the ligand and the resulting geometry and stability of the coordination complex, offering a route to finely tune the characteristics of the final material for specific catalytic or separation applications. researchgate.netuni-wuerzburg.de

Functionalization of Complex Substrates using this compound as a Reagent

The utility of this compound extends to its role as a reagent for the functionalization of intricate molecular structures. The carboxylic acid moiety is a key handle for modification, readily undergoing reactions to form esters, amides, and other derivatives. This allows for the covalent attachment of the 3-chloro-2-fluorophenyl group to a variety of substrates, thereby altering their physicochemical properties.

A significant application is in the realm of biochemistry and medicinal chemistry, where 3-chloro-2-fluorobenzoic acid is used to create probes for analytical studies and to build blocks for active pharmaceutical ingredients (APIs). ossila.com For instance, it can be coupled to other molecules through peptide coupling reactions. One notable example is its use in the synthesis of Aurora A inhibitors, where it is attached to a larger molecular scaffold using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). ossila.com Furthermore, its reaction with hydroxysuccinimide, catalyzed by DCC (N,N'-dicyclohexyl carbodiimide), yields a fluorine probe used for the identification and quantification of amino acids in metabolomics studies via ¹⁹F NMR. ossila.com The carboxylic acid group can also coordinate with metal centers, facilitating the creation of ligands for metal-organic frameworks (MOFs). ossila.com

Below is a table summarizing key functionalization reactions involving 3-chloro-2-fluorobenzoic acid:

Reaction TypeCoupling Reagent/CatalystSubstrate Functional GroupResulting Linkage/ApplicationReference
Peptide CouplingHATUAmineAmide linkage in Aurora A inhibitors ossila.com
EsterificationDCCHydroxysuccinimideActive ester for ¹⁹F NMR probes ossila.com
Ligand Synthesis-Metal CentersCoordination to form MOFs ossila.com

Design and Synthesis of Chemically Active Derivatives

The strategic placement of the chloro, fluoro, and carboxyl groups on the benzene (B151609) ring makes this compound an excellent starting point for the design and synthesis of a diverse range of chemically active derivatives. These derivatives often serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com

One common synthetic route involves the transformation of the carboxylic acid into other functional groups. For example, it can be converted to 3-chloro-2-fluorobenzoyl fluoride (B91410), a more reactive acylating agent, by reacting with reagents like thionyl fluoride. This acyl fluoride can then be used in various substitution and coupling reactions to create more complex molecules, including those with potential anticancer properties.

The halogen substituents also offer opportunities for modification. While nucleophilic aromatic substitution of the fluorine or chlorine atoms is a possibility, the synthesis of more complex derivatives often involves multi-step pathways. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial drugs, can be synthesized from a related chloro-fluorobenzoic acid derivative through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis. researchgate.net The development of such synthetic routes is crucial for accessing novel and potent molecules. For instance, derivatives of 2-amino-3-fluorobenzoic acid are important precursors for anti-inflammatory agents and tridentate ligands. orgsyn.org

The following table outlines some of the chemically active derivatives synthesized from or related to 3-chloro-2-fluorobenzoic acid and their applications:

DerivativeSynthetic ApproachApplication/SignificanceReference
3-Chloro-2-fluorobenzoyl fluorideReaction with thionyl fluorideIntermediate for pharmaceuticals and agrochemicals
Aurora A InhibitorsPeptide couplingAnticancer therapeutic agents ossila.com
¹⁹F NMR ProbesEsterification with hydroxysuccinimideMetabolomics and biochemical analysis ossila.com
3-Chloro-2,4-difluoro-5-hydroxybenzoic acidMulti-step synthesis including nitration and hydrolysisIntermediate for antimicrobial drugs researchgate.net
2-Amino-3-fluorobenzoic acid derivativesMulti-step synthesisPrecursors for anti-inflammatory drugs and ligands orgsyn.org

Environmental Behavior and Transformation Pathways of Sodium 3 Chloro 2 Fluorobenzoate

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of Sodium 3-chloro-2-fluorobenzoate in the environment. These processes primarily include photolysis, hydrolysis, and oxidation-reduction reactions.

Photolytic degradation, the breakdown of compounds by light, is a potential transformation pathway for this compound in aquatic environments and on soil surfaces. Studies on related chloro/fluoro-benzoic acid derivatives have shown that dechlorination occurs more readily than defluorination under UV irradiation in the presence of a photocatalyst like TiO2. This is attributed to the weaker carbon-chlorine (C-Cl) bond compared to the carbon-fluorine (C-F) bond. The degradation process can involve the cleavage of the aromatic ring, leading to mineralization into carbon dioxide.

While a specific quantum yield for the photolysis of this compound has not been documented in the reviewed literature, research on similar compounds suggests that the efficiency of photodegradation is influenced by the position of the halogen substituents. For instance, the presence of electron-withdrawing groups like chlorine and fluorine can affect the electronic properties of the molecule and its susceptibility to photochemical attack.

Table 1: General Observations on Photolytic Degradation of Halogenated Benzoic Acids

FeatureObservationImplication for this compound
Halogen Removal Dechlorination is generally more facile than defluorination.The primary photolytic step may involve the cleavage of the C-Cl bond.
Ring Cleavage Aromatic ring cleavage can occur, leading to mineralization.Complete degradation to simpler inorganic compounds is possible.
Influencing Factors The position of halogen atoms influences degradation rates.The ortho-position of the fluorine and meta-position of the chlorine will dictate the specific reaction pathway.

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. For this compound, the stability of the C-Cl and C-F bonds, as well as the carboxylate group, will determine its susceptibility to hydrolysis under typical environmental pH conditions (5-9).

Oxidation and reduction (redox) reactions are fundamental processes that can lead to the transformation of organic contaminants in soil and water. The redox potential of this compound will influence its behavior in different environmental compartments, such as aerobic (oxidizing) or anaerobic (reducing) zones.

In aerobic environments, oxidative degradation can be initiated by hydroxyl radicals (•OH), which are highly reactive species. These reactions can lead to the hydroxylation of the aromatic ring, followed by ring cleavage. In anaerobic environments, reductive dehalogenation is a more likely pathway, where the halogen substituent is replaced by a hydrogen atom. For this compound, reductive dechlorination would be more thermodynamically favorable than reductive defluorination.

Biotic Degradation Mechanisms and Microbial Transformations

The biodegradation of this compound by microorganisms is a crucial process for its removal from the environment. The structure of the compound, particularly the presence and position of the two different halogens, presents a challenge for microbial enzymes.

The microbial degradation of halogenated benzoates has been extensively studied, with various bacterial strains, particularly from the genera Pseudomonas and Rhodococcus, showing the ability to utilize these compounds as a source of carbon and energy. The degradation of 3-chlorobenzoate (B1228886), a structural component of the target molecule, is known to proceed through the formation of chlorocatechol intermediates. nih.govnih.gov

The initial step in the aerobic degradation of halogenated benzoates is often catalyzed by a dioxygenase enzyme, which incorporates two atoms of oxygen into the aromatic ring. For 3-chlorobenzoate, this can lead to the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. nih.gov Subsequent enzymatic reactions lead to ring cleavage and further metabolism.

A study on the degradation of 3-fluorobenzoate (B1230327) by a Pseudomonas sp. strain grown on 3-chlorobenzoate demonstrated the co-metabolism of the fluorinated compound. ethz.ch This suggests that a microbial community or a specific strain capable of degrading 3-chlorobenzoate might also be able to transform this compound. In the case of 3-fluorobenzoate, the degradation led to the accumulation of 2-fluoro-cis,cis-muconate (B1243259) as a dead-end metabolite, indicating that the fluorine substituent can hinder complete mineralization. ethz.ch

Table 2: Microbial Genera Known for Degrading Halogenated Aromatic Compounds

Microbial GenusRelevant Degradation Capabilities
Pseudomonas Degradation of a wide range of mono- and di-halogenated benzoates, often via catechol pathways. nih.govnih.gov
Rhodococcus Known for its diverse metabolic capabilities, including the degradation of various aromatic hydrocarbons. nih.govmdpi.com
Caballeronia Isolated strains have shown the ability to degrade 3-chlorobenzoate. nih.gov
Paraburkholderia Isolated strains have shown the ability to degrade 3-chlorobenzoate. nih.gov
Cupriavidus Isolated strains have shown the ability to degrade 3-chlorobenzoate. nih.gov

The identification of metabolites is key to understanding the biodegradation pathway. Based on the degradation of related compounds, a plausible pathway for this compound can be proposed. The initial dioxygenase attack could occur at different positions on the aromatic ring.

Given the known pathways for 3-chlorobenzoate and 3-fluorobenzoate, potential intermediates in the degradation of this compound could include:

Halogenated catechols: such as 3-chloro-2-fluorocatechol or other isomers depending on the initial enzymatic attack.

Halogenated muconic acids: Following ring cleavage of the catechol, halogenated muconic acids would be formed. For instance, if the pathway proceeds similarly to 3-fluorobenzoate degradation, a chloro-fluoro-muconic acid could be an intermediate. The accumulation of 2-fluoro-cis,cis-muconate in 3-fluorobenzoate degradation suggests that the corresponding chloro-fluoro-muconate might be a persistent metabolite. ethz.ch

Dehalogenated intermediates: At some stage, dehalogenation must occur. This can happen either at the aromatic ring stage or after ring cleavage.

Recent studies on the degradation of 3-chlorobenzoate by various bacterial strains have identified metabolites such as chloro-cis,cis-muconate and maleylacetate. nih.gov These findings support the likelihood of a similar ortho-cleavage pathway for this compound.

Enzymatic Pathways Involved in Dehalogenation and Aromatic Ring Cleavage

The biodegradation of halogenated aromatic compounds like this compound is a critical process governed by specific microbial enzymes and metabolic pathways. nih.govnih.gov The degradation typically involves three main stages: an upper pathway, a middle dehalogenation step, and a lower pathway that funnels metabolites into central cellular metabolism. nih.govresearchgate.netbohrium.com

Dehalogenation, the cleavage of the carbon-halogen bond, is often the most challenging step in the degradation process. nih.govbohrium.com Microorganisms have evolved several enzymatic strategies for this purpose:

Reductive Dehalogenation: This is a key process under anaerobic conditions. Organisms like Dehalococcoides mccartyi strain CBDB1 utilize halogenated aromatic compounds as electron acceptors, removing a halogen atom and replacing it with hydrogen. ufz.de This process is crucial for the natural attenuation of these contaminants in anaerobic environments like sediments and groundwater. ufz.de The regioselectivity of halogen removal is often governed by the electronic properties of the molecule. ufz.de

Hydrolytic Dehalogenation: In this pathway, a halogen atom is replaced by a hydroxyl group from a water molecule. For example, 4-Chlorobenzoate (B1228818) dehalogenase can convert 4-chloro-3,5-dinitrobenzoate to 3,5-dinitro-4-hydroxybenzoate. nih.gov

Oxygenolytic Dehalogenation: This aerobic mechanism involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate and spontaneous elimination of the halogen.

Once dehalogenated, the resulting aromatic ring is susceptible to cleavage. This is typically accomplished by dioxygenase enzymes that break open the ring structure. For instance, Rhodococcus erythropolis S-7, a bacterium capable of degrading 3-chlorobenzoate, utilizes a modified ortho-cleavage pathway involving catechol and chlorocatechol 1,2-dioxygenases to break down the aromatic ring. nih.gov The resulting aliphatic products are then further metabolized by the cell for energy and growth. nih.gov

Research on denitrifying enrichment cultures has shown that 3-chlorobenzoate and 4-chlorobenzoate can be readily degraded, with stoichiometric release of the halide, indicating that dehalogenation is a key step in their metabolism. oup.com However, these cultures were less effective against 3-fluorobenzoate and 4-fluorobenzoate, suggesting that the type of halogen significantly influences the degradation potential. oup.com

Table 1: Microbial Strains and Enzymes in Halogenated Benzoate (B1203000) Degradation

Microorganism/EnzymeSubstrate(s)Degradation Pathway/ReactionReference
Dehalococcoides mccartyi strain CBDB1Halogenated benzoic acids, phenols, anilinesAnaerobic reductive dehalogenation ufz.de
Rhodococcus erythropolis S-73-ChlorobenzoateModified ortho-cleavage pathway nih.gov
4-Chlorobenzoate dehalogenase (from Pseudomonas sp. CBS3)4-Chloro-3,5-dinitrobenzoate, 1-Chloro-2,4-dinitrobenzeneHydrolytic dehalogenation nih.gov
Denitrifying consortia3-Chlorobenzoate, 4-Chlorobenzoate, 3-BromobenzoateAnaerobic degradation coupled to denitrification oup.com

Environmental Fate Modeling and Persistence Assessment in Abiotic Systems

Environmental fate models are computational tools used to predict the transport, transformation, and persistence of chemicals in the environment. For halogenated aromatic compounds, these models integrate data on chemical properties with environmental parameters to estimate their distribution and longevity.

Modeling studies on related halogenated compounds, such as halomethoxybenzenes, help in understanding potential environmental distribution. nih.gov For instance, models can simulate whether a compound released to soil is more likely to remain in the soil, volatilize into the atmosphere, or be transported to water bodies via runoff. nih.gov The persistence of these compounds is a significant concern, as many halogenated organics are resistant to degradation and can accumulate in the environment. researchgate.netnih.govrsc.org

The persistence of a compound like this compound in abiotic systems is influenced by its susceptibility to processes like photolysis (degradation by sunlight) and hydrolysis (reaction with water). The presence of both chlorine and fluorine atoms on the benzene (B151609) ring is expected to increase its chemical stability.

Studies on perfluorocarboxylic acids (PFCAs), another class of persistent halogenated compounds, show that they are highly resistant to environmental degradation processes. mdpi.com While structurally different, the principles of their persistence and the modeling approaches used to study them are relevant. Global chemistry transport models for PFCAs indicate that their atmospheric lifetime and deposition patterns are key factors in their global distribution. mdpi.comrsc.org

Sorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediment, Organic Matter)

Sorption, the process by which a chemical binds to solid particles, is a crucial factor in determining the environmental mobility and bioavailability of organic compounds. For a compound like this compound, its water-soluble salt form would be mobile in aqueous environments, but the benzoate anion can interact with environmental matrices.

The sorption of hydrophobic organic compounds is strongly correlated with the organic carbon content of soil and sediment. umich.edu Materials with higher organic matter content generally exhibit a greater capacity to sorb these compounds, reducing their concentration in the water phase and limiting their transport. The particle size of the sorbent material can also play a role, often because smaller particles have a higher organic carbon content. umich.edu

Desorption, the release of a sorbed chemical back into the water phase, determines the long-term potential for exposure and transport. The reversibility of sorption is influenced by the properties of both the chemical and the sorbent. Studies on the desorption of organic micropollutants from activated carbon show that the pore structure of the sorbent material significantly impacts the extent of desorption. nih.gov In natural systems, the presence of dissolved organic matter (DOM) in the water can also affect sorption and desorption equilibria. nih.gov For halogenated benzoates, their partitioning between water and solid phases will dictate their fate, whether they are sequestered in sediments or remain mobile in groundwater and surface water.

Table 2: Factors Influencing Sorption of Halogenated Organic Analogs

FactorInfluence on SorptionReference
Organic Carbon Content of MatrixHigher organic carbon content generally leads to increased sorption. umich.edu
Particle Size of MatrixSmaller particle sizes often show higher sorption capacity, frequently linked to higher organic content. umich.edu
Chemical Properties of CompoundHydrophobicity is a key driver; more hydrophobic compounds tend to sorb more strongly. umich.edu
Presence of Dissolved Organic Matter (DOM)Can compete for sorption sites or form soluble complexes, affecting overall sorption/desorption. nih.gov

Volatilization and Atmospheric Transport Studies of Related Analogs

While this compound itself is a salt and thus non-volatile, its corresponding acid form, 3-chloro-2-fluorobenzoic acid, may exhibit some potential for volatilization and atmospheric transport. This is particularly relevant for understanding the long-range distribution of analogous halogenated compounds.

Studies on other halogenated acids, such as perfluoroalkyl acids (PFAAs), have demonstrated that long-range atmospheric transport is a significant pathway for their global distribution. These compounds can be transported over long distances either directly or as degradation products of more volatile precursor compounds like fluorotelomer alcohols. rsc.org

A key mechanism for the atmospheric transport of water-soluble acids is their transfer from the ocean to the atmosphere via sea spray aerosol (SSA). nih.gov PFAAs, due to their surface-active properties, can become highly enriched in SSA, allowing for their remobilization from oceanic reservoirs back into the atmosphere. nih.gov This process can be a major source of these compounds in the atmosphere, contributing to their presence in remote regions. nih.gov

For less volatile acids, volatilization from soil or water surfaces can be a relevant, albeit slower, transport mechanism. Environmental fate models for halomethoxybenzenes suggest that runoff from soil into water bodies can be followed by volatilization from the water surface. nih.gov The atmospheric lifetime of these compounds is then determined by their reaction with atmospheric oxidants, such as hydroxyl radicals, and by deposition processes (wet and dry deposition). mdpi.com Given these precedents, the potential for atmospheric transport of 3-chloro-2-fluorobenzoic acid, while likely limited compared to more volatile compounds, cannot be entirely dismissed as a potential long-range transport pathway.

Analytical Methodologies for Detection and Quantification of Sodium 3 Chloro 2 Fluorobenzoate

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of sodium 3-chloro-2-fluorobenzoate. The choice of the specific chromatographic technique depends on the sample matrix, the required sensitivity, and the volatility of the analyte or its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves careful optimization of several parameters.

The selection of an appropriate stationary phase is critical for achieving the desired separation. For a polar and ionizable compound like this compound, reversed-phase HPLC is a common choice.

Stationary Phases: C18 and C8 columns are frequently used stationary phases. For instance, a Kinetex™ C18 column (250 × 4.6 mm, 5 μm) has been successfully used for the separation of similar aromatic compounds. nih.gov Other options include Inertsil ODS 3V, C18 (250 X 4.6mm, 5μ) and Luna C18 (250 mm×4.6 mm, 5μm) columns. jetir.orgsciensage.info For compounds that are difficult to retain on traditional reversed-phase columns, a cyano-functionalized stationary phase, such as the Agilent Zorbax CN (250 × 4.6 mm, 5 μm), can offer alternative selectivity. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The pH of the aqueous phase is a crucial parameter as it affects the ionization state of the carboxylate group of the analyte. An acidic pH is often employed to suppress the ionization of the carboxylic acid, leading to better retention on reversed-phase columns. Common mobile phase components include:

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic modifiers used to control the elution strength. jetir.org Tetrahydrofuran can also be included to fine-tune the selectivity for complex mixtures. nih.gov

Aqueous Buffers: Phosphate (B84403) buffers are widely used to maintain a constant pH. nih.gov Additives like trifluoroacetic acid (TFA) or orthophosphoric acid can be used to control the pH and improve peak shape. jetir.orgnih.gov

A typical mobile phase might consist of a gradient elution with a buffer (e.g., 0.01 M phosphate buffer with 0.1% orthophosphoric acid, pH 2.5) and an organic solvent like acetonitrile. nih.gov The gradient allows for the efficient elution of compounds with a wide range of polarities.

Table 1: Exemplary HPLC Method Parameters for Substituted Benzoates

ParameterConditionReference
Column Kinetex™ C18 (250 × 4.6 mm, 5 μm) nih.gov
Mobile Phase A Buffer : Acetonitrile : Tetrahydrofuran (60:30:10, v/v/v) nih.gov
Mobile Phase B Acetonitrile : Tetrahydrofuran (70:30, v/v) nih.gov
Detection UV at 257 nm nih.gov
Flow Rate 1.0 mL/min jetir.org

Several detection methods can be coupled with HPLC for the analysis of this compound.

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of the aromatic ring, this compound exhibits strong UV absorbance. A UV-Vis detector set at a specific wavelength (e.g., 240 nm or 257 nm) can provide sensitive and linear detection. nih.govjetir.orgnih.gov A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, along with structural information. This is particularly useful for complex matrices or when trace-level quantification is required. Electrospray ionization (ESI) is a common ionization technique for polar compounds like this compound. LC-MS/MS, using techniques like selected reaction monitoring (SRM), can further enhance sensitivity and specificity, allowing for detection limits in the low ng/mL range for similar fluorinated benzoic acids. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives (e.g., Esterification for GC-MS Analysis)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and its corresponding acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.

Esterification: The most common derivatization method for carboxylic acids is esterification to form more volatile esters. This can be achieved using various reagents, such as:

BF3·MeOH: Boron trifluoride in methanol is an effective reagent for converting carboxylic acids to their methyl esters. nih.gov

Alkylation Reagents: Other alkylation reagents can also be employed to form different esters. weber.hu

Silylation Reagents: Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can also be used to create volatile trimethylsilyl (B98337) (TMS) esters. nih.govunina.it

Once derivatized, the resulting ester can be analyzed by GC-MS. The NIST WebBook provides GC data for various esters of 3-chloro-2-fluorobenzoic acid, such as the methyl, ethyl, and 2-methylpentyl esters, typically analyzed on a non-polar capillary column like 5% phenyl methyl siloxane. nist.govnist.govnist.gov GC-MS provides both retention time and mass spectral data, allowing for confident identification and quantification.

Table 2: GC Parameters for Esters of 3-Chloro-2-Fluorobenzoic Acid

DerivativeColumn TypeActive PhaseReference
Methyl esterCapillary5% Phenyl methyl siloxane nist.gov
Ethyl esterCapillary5% Phenyl methyl siloxane nist.gov
2-Methylpentyl esterCapillary5% Phenyl methyl siloxane nist.gov

Ion Chromatography for Anionic Species Detection

Ion chromatography (IC) is a specialized form of HPLC that is well-suited for the determination of ionic species. This compound exists as the 3-chloro-2-fluorobenzoate anion in solution, making it an ideal candidate for IC analysis.

Principle: In IC, the separation is based on the interaction of the analyte ions with an ion-exchange stationary phase. For anionic analytes like 3-chloro-2-fluorobenzoate, an anion-exchange column is used.

Methodology: A reagent-free ion chromatography (RFIC) system can simplify the analysis by electrolytically generating the eluent, typically a hydroxide (B78521) solution. thermofisher.comthermofisher.com The separation of benzoate (B1203000) and other anions has been successfully demonstrated using high-capacity, hydroxide-selective anion-exchange columns like the IonPac AS18. thermofisher.com The separated anions are typically detected by conductivity measurement after chemical suppression. metrohm.comjournals.co.za Numerical analysis of the elution behaviors of substituted benzoate anions in ion chromatography has shown that retention times are influenced by factors such as the substituent's electronic and steric effects. acs.org

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Principle: In CE, a buffer-filled capillary is subjected to a high voltage, causing charged molecules to migrate towards the electrode of opposite charge. The migration speed depends on the charge-to-size ratio of the analyte.

Application to Substituted Benzoates: CE has been successfully applied to the separation and analysis of various substituted benzoic acids. acs.orgresearchgate.netepa.gov The separation of positional isomers of phthalic acids and benzoic acid has been achieved using a simple CE method with direct UV detection in a mixed methanol/water buffer. researchgate.net The addition of cyclodextrins to the buffer can be used to separate isomers. nih.gov The electrophoretic mobility of substituted benzoates is influenced by the pH of the buffer, which affects their degree of ionization. researchgate.net

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a straightforward and accessible approach for the quantitative determination of aromatic compounds like this compound. The presence of the benzene (B151609) ring and the carboxylate group, which are chromophores, allows the compound to absorb light in the ultraviolet region.

The absorption spectrum of benzoic acid in aqueous solutions typically shows two main bands: a strong B-band around 230 nm and a weaker, broader C-band around 274 nm. rsc.orgrsc.org The position and intensity of these bands are influenced by the solvent and the pH of the solution, as the protonated (acid) and deprotonated (anion) forms exhibit different spectral characteristics. rsc.orgrsc.org For this compound, which exists as the benzoate anion in solution, the spectrum is expected to be similar to that of the deprotonated form of 3-chloro-2-fluorobenzoic acid.

Table 8.3.1: Expected UV-Vis Absorption Characteristics for Halogenated Benzoic Acids This table is illustrative and based on data for similar compounds.

CompoundSolvent/pHλmax (nm)Reference
Benzoic Acid (Neutral)Water, pH 2.5~230, ~274 rsc.orgrsc.org
Benzoate AnionWater, pH 8.0~225, ~269 rsc.orgrsc.org
4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acidNot specified270, 316, 324 researchgate.net

Electrochemical Methods for Detection and Characterization in Solution

Electrochemical methods provide a sensitive means for the detection and characterization of electroactive species like this compound in solution. Techniques such as cyclic voltammetry can be employed to study the redox behavior of the compound.

The electrochemical reduction of halogenated benzoic acids has been investigated. For example, studies on benzoic acid and its derivatives in room temperature ionic liquids have shown that the reduction potentials are influenced by the substituent groups on the aromatic ring. researchgate.net The electrochemical reduction of 3-chlorobenzoic acid on a Pd/Ti electrode has been shown to proceed via dechlorination to form benzoic acid. researchgate.net This suggests that this compound could also undergo reductive dechlorination at an appropriate potential.

The electrochemical oxidation of benzoic acid on electrodes like boron-doped diamond has been shown to proceed through the formation of hydroxylated intermediates. tue.nl The presence of electron-withdrawing groups, such as chlorine and fluorine, on the benzene ring can influence the oxidation potential. The electrocatalytic hydrogenation of benzoic acids to cyclohexanecarboxylic acids has also been demonstrated, with the efficiency of the reaction being dependent on the electronic nature of the substituents on the benzene ring. rsc.org

These electrochemical properties can be harnessed to develop analytical methods for the detection of this compound, for instance, by using voltammetric techniques where the current response is proportional to the concentration of the analyte.

Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Microextraction)

For the analysis of this compound in complex matrices such as environmental water, soil, or biological fluids, a sample preparation step is often necessary to remove interfering substances and to concentrate the analyte.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of organic compounds from liquid samples. mdpi.comlibretexts.orgyoutube.com For acidic compounds like this compound, ion-exchange or reversed-phase SPE can be employed. In reversed-phase SPE, a nonpolar sorbent (e.g., C18-bonded silica) is used. The sample is typically acidified to protonate the benzoate to the less polar benzoic acid form, which is then retained on the sorbent. After washing away interferences, the analyte is eluted with a suitable organic solvent. Polymeric sorbents like Oasis WAX have shown good recoveries for perfluorinated carboxylic acids from water samples. mdpi.com

Liquid-Liquid Extraction (LLE) is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is a salt and thus highly water-soluble, the pH of the aqueous solution would first need to be lowered with a strong acid to convert the salt to the more organic-soluble 3-chloro-2-fluorobenzoic acid. This can then be extracted into an organic solvent like diethyl ether or dichloromethane.

Microextraction techniques , such as dispersive liquid-liquid microextraction (DLLME), offer advantages in terms of reduced solvent consumption and sample volume. In DLLME, a small amount of an extraction solvent and a disperser solvent are injected into the aqueous sample, creating a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. mdpi.com

Method Validation and Quality Assurance in Analytical Procedures

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Table 8.6.1.1: Representative Method Validation Data for a Halogenated Benzoic Acid by HPLC Based on a validated method for 2,4,6-Trifluorobenzoic Acid and its impurities. ekb.eg

ParameterResult
Linearity RangeNot specified
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified

Note: In many validation studies, the specific values for LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. For example, a validated HPLC method for chlorogenic acid reported an LOD of 0.049 mg/L and an LOQ of 0.132 mg/L. nih.gov A validated HPLC method for an indolocarbazole derivative reported an LOD of 3.15 µg/mL and an LOQ of 9.57 µg/mL. pensoft.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is determined.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability, intermediate precision).

Selectivity (or Specificity): The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 8.6.2.1: Representative Performance Characteristics of a Validated HPLC Method Based on a validated method for 2,4,6-Trifluorobenzoic Acid and its impurities. ekb.eg

ParameterFinding
Precision
Repeatability (%RSD for six replicates)1.8%
Accuracy Not specified (often aimed for 98-102% recovery)
Selectivity The method was able to separate the main compound from its impurities.
Robustness The method's performance was evaluated under varied conditions (e.g., flow rate, mobile phase composition) and found to be reliable.

Isotope Dilution Mass Spectrometry (IDMS) for High-Accuracy Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is capable of achieving high accuracy and precision in quantitative analysis. wikipedia.orgnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. The isotopically labeled standard is chemically identical to the analyte and will therefore behave in the same way during sample preparation and analysis.

After thorough mixing to achieve isotopic equilibrium, the sample is analyzed by mass spectrometry. The ratio of the signal from the naturally occurring analyte to that of the isotopically labeled standard is measured. Since the amount of the added labeled standard is known, the amount of the native analyte in the original sample can be calculated with high accuracy. This method effectively corrects for sample loss during preparation and for matrix effects during analysis. nih.gov

For the high-accuracy quantification of this compound, a stable isotope-labeled internal standard, such as this compound with ¹³C or ²H (deuterium) incorporated into the molecule, would be required. The analysis would typically be performed using a chromatographic separation technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled to a mass spectrometer (MS). The EPA has established methods, such as Method 1625, that utilize isotope dilution GC/MS for the analysis of semivolatile organic compounds in wastewater. epa.gov This approach provides a robust framework for developing a high-accuracy quantification method for this compound in various matrices.

Future Research Directions and Emerging Areas in Sodium 3 Chloro 2 Fluorobenzoate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency in Synthesis and Transformation

The efficient synthesis of Sodium 3-chloro-2-fluorobenzoate and its derivatives is a cornerstone for its broader application. Future research is anticipated to focus on the development of novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. While specific catalytic systems for this compound are not widely published, research on related halogenated benzoic acids provides a roadmap for future exploration.

One promising avenue is the use of transition metal catalysts, such as palladium and copper, which are known to be effective in carbon-halogen bond formation and functionalization. For instance, palladium-catalyzed cross-coupling reactions could be adapted to introduce the chloro and fluoro substituents with high precision. Furthermore, the development of iridium-based catalysts, which have shown remarkable activity in the ortho-selective iodination of benzoic acids, could be explored for direct C-H functionalization to introduce the halogen atoms onto the benzoate (B1203000) ring. acs.org

Another area of interest is the exploration of biocatalysis. The use of enzymes to catalyze the synthesis of halogenated organic compounds is a growing field. Enzymes could offer unparalleled selectivity and operate under environmentally benign conditions, reducing the need for harsh reagents and solvents. Research into engineered enzymes capable of regioselective halogenation of aromatic rings could pave the way for a more sustainable production of this compound.

Catalyst TypePotential Advantages for this compound SynthesisRelevant Research on Related Compounds
Palladium-based High efficiency in cross-coupling reactions for C-Cl and C-F bond formation.Widely used in the synthesis of functionalized aromatic compounds.
Copper-based Cost-effective alternative to palladium for certain coupling reactions.Known to catalyze Ullmann-type reactions for the formation of C-aryl bonds.
Iridium-based Potential for direct C-H activation and ortho-selective halogenation. acs.orgSuccessful application in the ortho-iodination of benzoic acids. acs.org
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, and improved sustainability.Emerging research on enzymatic halogenation of aromatic compounds.

Advanced Mechanistic Insights into Complex Reaction Pathways and Selectivity Control

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. The "ortho effect" is a key phenomenon in substituted benzoic acids, where the presence of a substituent at the ortho position can significantly influence the acidity and reactivity of the carboxylic group through steric and electronic effects. wikipedia.orgquora.com In the case of 3-chloro-2-fluorobenzoate, the interplay between the ortho-fluorine and meta-chlorine substituents presents a complex electronic environment.

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and in-situ spectroscopy, alongside computational modeling. Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction intermediates, helping to elucidate the factors that control regioselectivity during synthesis. nih.gov For example, understanding how the ortho-fluorine atom influences the orientation of the carboxyl group and the electronic distribution in the aromatic ring is critical for predicting and controlling the outcome of subsequent functionalization reactions. nih.gov

Research into the role of fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), in promoting C-H activation could also provide valuable mechanistic insights applicable to the synthesis of this compound. acs.org These studies will be instrumental in developing strategies for highly selective transformations, minimizing the formation of unwanted isomers and byproducts.

Development of Sustainable and Circular Economy Approaches for Production and Utilization

The chemical industry is increasingly embracing the principles of green chemistry and the circular economy to minimize its environmental footprint. mdpi.comresearchgate.net For a specialty chemical like this compound, this translates to developing more sustainable production processes and considering the entire life cycle of the compound.

Future research in this area will likely focus on several key aspects:

Process Intensification: Developing continuous flow processes for the synthesis of this compound can lead to significant reductions in reactor size, energy consumption, and waste generation compared to traditional batch processes. numberanalytics.com

Waste Valorization: Investigating methods to convert byproducts and waste streams from the synthesis into valuable chemicals will be a key aspect of a circular economy approach. tarosdiscovery.com

Life Cycle Assessment (LCA): Conducting comprehensive LCAs will be essential to quantify the environmental impact of different production routes and identify areas for improvement. earthshiftglobal.comp6technologies.comsemanticscholar.orgslrconsulting.comacs.org This includes evaluating the carbon footprint, water usage, and toxicity of the entire process, from raw material extraction to final product disposal. earthshiftglobal.comp6technologies.comsemanticscholar.orgslrconsulting.comacs.org

Renewable Feedstocks: While currently reliant on petrochemical sources, future research could explore the synthesis of the benzoic acid backbone from renewable biomass, further enhancing the sustainability of the production process. tarosdiscovery.com

By integrating these sustainable and circular economy principles, the production and utilization of this compound can be aligned with the goals of a more environmentally responsible chemical industry. mdpi.comresearchgate.netwhiterose.ac.uk

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties and reactivity of this compound and its derivatives. revvitysignals.com This can accelerate the screening of potential candidates for specific applications without the need for extensive experimental work.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproducts. chemojo.com This can significantly reduce the time and resources required for process development.

Catalyst Design: AI can assist in the design of new catalysts with enhanced activity and selectivity for the synthesis of this compound. chemojo.com By simulating interactions at the molecular level, AI can identify promising catalyst structures for experimental validation. chemojo.com

Materials Discovery: In the context of materials science, AI can be used to predict the properties of polymers or metal-organic frameworks (MOFs) that incorporate this compound as a building block. aveva.com This can guide the design of new materials with tailored functionalities.

Expanding Applications in Specialized Chemical Sectors (excluding biological/medical fields)

While currently used as an intermediate in various chemical syntheses, future research will likely uncover new and specialized applications for this compound. The unique combination of chloro and fluoro substituents on the benzoic acid core imparts specific properties that can be leveraged in materials science and performance chemicals.

Potential areas of application include:

Liquid Crystals: Fluorinated benzoic acid derivatives are known to be valuable components in liquid crystal displays due to their influence on properties such as dielectric anisotropy and viscosity. The specific substitution pattern of this compound could lead to the development of new liquid crystal materials with enhanced performance characteristics.

Metal-Organic Frameworks (MOFs): The carboxylate group of this compound can act as a linker to coordinate with metal ions, forming highly porous MOF structures. The halogen substituents can influence the pore size, stability, and functionality of the resulting MOF, making it a candidate for applications in gas storage, separation, and catalysis.

Performance Polymers: Incorporation of the 3-chloro-2-fluorobenzoate moiety into polymer backbones could enhance properties such as thermal stability, chemical resistance, and flame retardancy. Research in this area could lead to the development of new high-performance polymers for demanding applications.

Deeper Understanding of Environmental Transformation at the Molecular Level and Advanced Remediation Strategies

The environmental fate of halogenated organic compounds is a significant concern. A deeper understanding of the environmental transformation of this compound at the molecular level is essential for assessing its potential environmental impact and developing effective remediation strategies.

Future research in this area will likely focus on:

Biodegradation Pathways: Investigating the microbial degradation of this compound under both aerobic and anaerobic conditions is crucial. arizona.edunih.govnih.gov While studies have been conducted on other chlorobenzoates, the specific degradation pathway for the 3-chloro-2-fluoro isomer needs to be elucidated. arizona.edunih.gov This includes identifying the microorganisms and enzymes involved in the dechlorination and defluorination steps. nih.gov

Photodegradation: Studying the photodegradation of the compound in the presence of photocatalysts like titanium dioxide (TiO2) can provide insights into its persistence in aquatic environments. researchgate.netnih.gov Research has shown that dechlorination can occur more readily than defluorination due to the weaker C-Cl bond. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs, such as those involving hydroxyl radicals, are powerful methods for the degradation of persistent organic pollutants. Investigating the efficacy of various AOPs for the complete mineralization of this compound will be important for developing water treatment technologies.

Electrochemical Remediation: Electrochemical reduction has emerged as a promising technique for the dehalogenation of organic pollutants. tandfonline.comacs.orgacs.orgresearchgate.net Future studies could explore the use of different electrode materials and reaction conditions for the efficient and selective removal of the chlorine and fluorine atoms from the benzoate ring. tandfonline.comresearchgate.net

Remediation StrategyPotential Mechanism for this compoundKey Research Focus
Biodegradation Microbial cleavage of C-Cl and C-F bonds. arizona.edunih.govIdentification of specific microbial strains and enzymatic pathways. arizona.edunih.govnih.gov
Photodegradation Photocatalytic oxidation on TiO2 surfaces. researchgate.netnih.govElucidation of intermediate products and degradation kinetics. researchgate.net
Advanced Oxidation Attack by highly reactive hydroxyl radicals.Optimization of process parameters and assessment of mineralization efficiency.
Electrochemical Reduction Electron transfer leading to C-Cl and C-F bond cleavage. tandfonline.comacs.orgDevelopment of efficient and selective electrode materials. researchgate.net

Green Analytical Chemistry Approaches for Enhanced Detection and Monitoring

The development of sensitive, rapid, and environmentally friendly analytical methods for the detection and monitoring of this compound is essential for quality control in its production and for environmental assessment. Green analytical chemistry principles, which aim to reduce the use of hazardous substances and minimize waste generation, will guide future developments in this area.

Promising techniques include:

Capillary Electrophoresis (CE): CE is a powerful separation technique that requires minimal sample and solvent volumes. Methods based on capillary zone electrophoresis (CZE) have been successfully developed for the separation of various fluorobenzoic acid isomers. nih.govresearchgate.netnih.govfda.gov.twufmg.br

Micellar Electrokinetic Chromatography (MEKC): MEKC, a mode of CE, is particularly well-suited for the analysis of both charged and neutral compounds and can be used for the determination of environmental pollutants. jst.go.jpjst.go.jpnih.govnih.govepa.gov This technique could be optimized for the sensitive detection of this compound in complex matrices.

In-Capillary Microextraction: Coupling microextraction techniques directly with CE can enhance the sensitivity of the analysis, allowing for the detection of trace amounts of the compound in environmental samples. fda.gov.tw

These green analytical methods offer significant advantages over traditional chromatographic techniques in terms of speed, efficiency, and reduced environmental impact, making them ideal for the future analysis of this compound.

Q & A

Q. What synthetic routes are available for sodium 3-chloro-2-fluorobenzoate, and how can purity be optimized?

this compound is typically synthesized via neutralization of 3-chloro-2-fluorobenzoic acid (precursor) with sodium hydroxide. Key steps include:

  • Precursor synthesis : Halogenation of benzoic acid derivatives using directed ortho-metallation or electrophilic substitution .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials .
  • Quality control : Purity >98% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) or NMR analysis (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) .

Q. Which analytical techniques are most effective for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., chlorine at C3, fluorine at C2). 19^{19}F NMR (δ -110 to -120 ppm) verifies fluorine position .
  • X-ray crystallography : For unambiguous structural determination, SHELX programs refine crystal structures using high-resolution data (e.g., Mo-Kα radiation, 0.8 Å resolution) .
  • Mass spectrometry : ESI-MS in negative ion mode detects [M-Na]^- peaks (m/z ~174) .

Q. How does the compound’s solubility impact experimental design?

this compound is hygroscopic and soluble in polar solvents (water, DMSO, methanol). For kinetic studies:

  • Use anhydrous solvents (stored over molecular sieves) to prevent hydrolysis.
  • Standardize concentrations via UV-Vis spectroscopy (λ_max ~260 nm, ε ~1500 M1^{-1}cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups activate the benzoate for nucleophilic aromatic substitution (SN_NAr). Key factors:

  • Computational modeling : DFT studies show reduced electron density at C4/C6 positions, favoring attack by nucleophiles (e.g., amines, thiols) .
  • Catalytic systems : Pd(PPh3_3)4_4 or CuI catalysts enable Suzuki-Miyaura or Ullmann couplings for pharmaceutical intermediates .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies between theoretical and experimental spectra often arise from solvent effects or impurities. Strategies include:

  • Multi-technique validation : Cross-check NMR, IR, and X-ray data .
  • Dynamic NMR : Assess rotational barriers of substituents (e.g., fluorine’s quadrupolar effects) at variable temperatures .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Hygroscopicity : Crystallize under inert atmosphere (argon/glovebox) using slow evaporation from acetone .
  • Polymorphism : Screen solvents (e.g., methanol vs. acetonitrile) to isolate stable monoclinic forms .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

TechniqueConditions/ParametersPurposeReference
1^1H NMRDMSO-d6, 400 MHz, δ 7.2–8.1 ppmConfirm aromatic substitution
X-ray DiffractionMo-Kα, SHELXL refinementResolve crystal packing
HPLCC18, 70:30 acetonitrile/waterPurity assessment (>98%)

Q. Table 2: Synthetic Optimization Strategies

ChallengeSolutionReference
Low yield in halogenationUse directing groups (e.g., -COOH)
Hydrolysis during storageAnhydrous storage (-20°C, desiccator)

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